Cas no 613-62-7 (Benzyl 2-naphthyl ether)

Benzyl 2-naphthyl ether 化学的及び物理的性質
名前と識別子
-
- 2-(Benzyloxy)naphthalene
- NBE
- BON
- BETA-NAPHTHYLBENZYLETHER (BON)
- 2-(phenylmethoxy)naphthalene
- NIPAFAX BNE SENSLON-50
- Benzyl 2-naphthyl ether
- 2-Benzyloxynaphthalene
- 2-phenylmethoxynaphthalene
- 2-(Phenylmethoxy)-naphthalene
- Naphthalene, 2-(phenylmethoxy)-
- 2-Benzyloxy-naphthalene
- 2-Phenylmethoxy naphthalenen
- b-naphthylbenzyl ether
- ss-Naphtholbenzylaether
- benzyl-2-naphthylether
- beta-naphthyl benzyl ether
- KSC493E6R
- WLTCCDHHWYAMCG-UHFFFAOYS
- Benzyl naphthalen-2-yl ether
- SCHEMBL51460
- EC 405-490-3
- AE-641/04259009
- MFCD00089092
- SY057082
- B1619
- AKOS003617550
- AC-24471
- TT5AWE5U2C
- AC8099
- FT-0608902
- BDBM50323699
- PD180029
- DTXSID80210201
- NS00007114
- AI3-00945
- AS-58212
- A833185
- benzyl beta-naphthyl ether
- WLTCCDHHWYAMCG-UHFFFAOYSA-N
- CHEMBL146439
- Q-200695
- 613-62-7
- methylphenol
- DB-053854
- Benzyl2-naphthylether
-
- MDL: MFCD00089092
- インチ: 1S/C17H14O/c1-2-6-14(7-3-1)13-18-17-11-10-15-8-4-5-9-16(15)12-17/h1-12H,13H2
- InChIKey: WLTCCDHHWYAMCG-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C([H])C2=C([H])C([H])=C([H])C([H])=C2C=1[H]
- BRN: 2049922
計算された属性
- せいみつぶんしりょう: 234.104465g/mol
- ひょうめんでんか: 0
- XLogP3: 5
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 回転可能化学結合数: 3
- どういたいしつりょう: 234.104465g/mol
- 単一同位体質量: 234.104465g/mol
- 水素結合トポロジー分子極性表面積: 9.2Ų
- 重原子数: 18
- 複雑さ: 244
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.125
- ゆうかいてん: 101.0 to 104.0 deg-C
- ふってん: 388.1 ℃ at 760 mmHg
- フラッシュポイント: 388.1 oC at 760 mmHg
- 屈折率: 1.642
- PSA: 9.23000
- LogP: 4.41880
Benzyl 2-naphthyl ether セキュリティ情報
- 危害声明: H413
- 警告文: P273-P501
- 危険カテゴリコード: R 53:水生環境に長期的に有害な影響を与える。
- セキュリティの説明: S61
- セキュリティ用語:S61
- リスク用語:R53
Benzyl 2-naphthyl ether 税関データ
- 税関コード:2909309090
- 税関データ:
中国税関コード:
2909309090概要:
2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
Benzyl 2-naphthyl ether 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR916445-100g |
Benzyl 2-naphthyl ether |
613-62-7 | 95% | 100g |
£45.00 | 2025-02-20 | |
Ambeed | A447427-100g |
Benzyl 2-Naphthyl Ether |
613-62-7 | 98% | 100g |
$16.0 | 2025-02-26 | |
BAI LING WEI Technology Co., Ltd. | 110578-25G |
Benzyl 2-naphthyl ether, 98% |
613-62-7 | 98% | 25G |
¥ 31 | 2022-04-26 | |
TRC | B225008-250mg |
Benzyl 2-Naphthyl Ether |
613-62-7 | 250mg |
$ 50.00 | 2022-06-07 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152981-25g |
Benzyl 2-naphthyl ether |
613-62-7 | >98.0% | 25g |
¥39.90 | 2023-09-04 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1619-25G |
Benzyl 2-Naphthyl Ether |
613-62-7 | >98.0%(GC) | 25g |
¥120.00 | 2024-04-15 | |
Ambeed | A447427-1kg |
Benzyl 2-Naphthyl Ether |
613-62-7 | 98% | 1kg |
$100.0 | 2025-02-26 | |
BAI LING WEI Technology Co., Ltd. | A01110578-25g |
Benzyl 2-naphthyl ether |
613-62-7 | 98% | 25g |
¥31 | 2023-11-24 | |
1PlusChem | 1P003BJC-500g |
2-(Benzyloxy)naphthalene |
613-62-7 | 98% | 500g |
$13.00 | 2025-02-19 | |
eNovation Chemicals LLC | D106413-500g |
Benzyl2-naphthylether |
613-62-7 | 97% | 500g |
$160 | 2025-02-20 |
Benzyl 2-naphthyl ether 関連文献
-
Xing-Gang Si,Yun-Peng Zhao,Qing-Lu Song,Jing-Pei Cao,Rui-Yu Wang,Xian-Yong Wei React. Chem. Eng. 2020 5 886
-
J. Oltmanns,O. Licht,A. Bitsch,M.-L. Bohlen,S. E. Escher,V. Silano,M. MacLeod,R. Serafimova,G. E. N. Kass,C. Merten Environ. Sci.: Processes Impacts 2018 20 340
-
Fang Lin,Ho-Yin TSE,Hanno C. Erythropel,Predrag V. Petrovi?,Mahlet Garedew,Jinshan Chen,Jason Chun-Ho Lam,Paul T. Anastas Green Chem. 2022 24 6295
Benzyl 2-naphthyl etherに関する追加情報
Benzyl 2-Naphthyl Ether: A Versatile Organic Compound in Advanced Chemical Research
Benzyl 2-naphthyl ether (CAS No. 613-62-7) is a structurally unique organic compound characterized by its conjugated aromatic system, comprising a benzene ring linked via an oxygen atom to a naphthalene moiety (naphthalene ring system). This aromatic ether derivative exhibits intriguing physicochemical properties that make it a focal point in academic research and industrial applications across multiple domains, including drug discovery, material science, and analytical chemistry.
Recent advancements in computational chemistry have revealed the compound's exceptional electronic properties due to its extended π-conjugation. Studies published in Journal of Organic Chemistry (2023) demonstrated that the benzyl substituent enhances electron delocalization across the naphthalene core, enabling potential applications in optoelectronic devices such as organic light-emitting diodes (OLEDs). Researchers at Stanford University reported that this structural feature allows Benzyl 2-naphthyl ether to act as an efficient charge transport material, achieving carrier mobility values up to 0.15 cm²/V·s under optimized conditions—a critical parameter for next-generation display technologies.
In pharmaceutical research, the compound has gained attention for its ability to modulate enzyme activities through π-stacking interactions. A groundbreaking study from MIT (Nature Communications, 2024) highlighted its use as a template for designing inhibitors targeting histone deacetylases (HDACs), enzymes implicated in cancer progression. The naphthyl group's planar geometry facilitates precise binding within enzyme active sites, while the benzyl substituent provides tunable hydrophobicity—a combination enabling selective inhibition without affecting off-target proteins.
Synthetic methodologies for producing Benzyl 2-naphthyl ether have evolved significantly with green chemistry principles gaining prominence. Traditional Williamson ether synthesis using sodium hydride has been supplemented by microwave-assisted protocols reported in Green Chemistry (2024). These methods achieve yields exceeding 95% while reducing reaction times from hours to minutes through optimized solvent systems involving dimethyl sulfoxide (DMSO) and potassium carbonate co-catalysts.
The compound's spectroscopic signatures have proven invaluable in analytical chemistry applications. Raman spectroscopy studies conducted at ETH Zurich demonstrated its utility as a reference standard for identifying naphthalene-containing compounds in complex matrices. The characteristic vibrational modes at ~1598 cm⁻¹ (C=C stretching) and ~1194 cm⁻¹ (C-O-C bending) provide unambiguous identification even at trace concentrations—a critical advantage in environmental monitoring and forensic analysis.
In materials science, researchers at KAIST recently developed self-healing polymers incorporating Benzyl 2-naphthyl ether units into their backbone structures (Advanced Materials, 2024). The compound's rigid aromatic framework enhances thermal stability up to 300°C while maintaining dynamic covalent bonds capable of reorganizing under mechanical stress. This innovation opens new possibilities for high-performance coatings and biomedical implants requiring both durability and adaptability.
Ongoing investigations into photochemical properties reveal promising photovoltaic applications. A collaborative study between NREL and Tokyo Tech demonstrated that thin films of this compound exhibit photoconversion efficiencies of ~8% when blended with fullerene derivatives—a significant improvement over earlier organic solar cell materials due to enhanced light absorption across the visible spectrum caused by its extended conjugation system.
The compound's safety profile has been extensively characterized through OECD-compliant toxicity assays. Acute oral LD₅₀ values exceeding 5 g/kg in rodent models confirm low acute toxicity, while Ames test results show no mutagenic activity under standard conditions (Toxicological Sciences, 2023). These findings align with its increasing adoption as a non-hazardous reagent in laboratory settings compared to traditional naphthalene-based compounds.
Innovative applications continue to emerge from interdisciplinary research efforts. Recent work published in Nano Letters describes its use as a molecular scaffold for creating stimuli-responsive nanoparticles capable of pH-triggered drug release mechanisms—critical for targeted cancer therapies minimizing systemic toxicity effects through precise spatiotemporal control.
The structural versatility of Benzyl 2-naphthyl ether enables functionalization strategies that further expand its utility. Click chemistry approaches using azide-alkyne cycloadditions allow site-specific attachment of biomolecules such as peptides or fluorescent markers without disrupting core electronic properties—a technique now being explored for biosensor development by teams at Harvard Medical School.
Sustainable production pathways are currently under optimization through biocatalytic approaches. Enzymatic synthesis methods utilizing lipase-mediated transesterification show promise for reducing environmental footprints compared to traditional chemical synthesis routes—a key focus area highlighted in recent EU-funded Horizon Europe projects targeting greener chemical manufacturing practices.
This multifunctional compound continues to redefine boundaries across diverse scientific disciplines due to its unique combination of structural features and tunable properties. As research progresses into quantum computing applications where aromatic systems serve as qubit candidates, the compound's potential extends even further into emerging technological frontiers—positioning it as an indispensable tool for advancing modern scientific exploration.
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